molecular formula C13H13F3N2O B2560874 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2189434-67-9

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone

Cat. No.: B2560874
CAS No.: 2189434-67-9
M. Wt: 270.255
InChI Key: BHODDXOZBYWEAW-UHFFFAOYSA-N
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Description

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C13H13F3N2O and its molecular weight is 270.255. The purity is usually 95%.
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Scientific Research Applications

Fluorination Techniques

Fluorination is a key process in modifying organic molecules to enhance their properties, such as stability and reactivity. The use of N-F reagents, as discussed by Stavber et al. (2002), offers a direct route for the regiospecific fluorofunctionalization of ketones without prior activation. This methodology could be applicable for the selective introduction of fluorine atoms into compounds similar to "(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone," potentially modifying its reactivity or stability (Stavber, Jereb, & Zupan, 2002).

Nucleophilic Aromatic Substitution

The work by Woydziak et al. (2012) on synthesizing fluorinated fluorophores through nucleophilic aromatic substitution could provide a framework for constructing complex fluorinated structures akin to the target molecule. Their approach allows for the introduction of various functional groups, potentially offering pathways for the synthesis or functionalization of "this compound" (Woydziak, Fu, & Peterson, 2012).

Electrophilic Fluorination

Fuglseth et al. (2008) explored the electrophilic fluorination of acetophenones, which could be relevant for modifying compounds similar to the target molecule. Understanding how different fluorinating agents and reaction conditions influence the yield and selectivity of fluorination could inform strategies for synthesizing or derivatizing "this compound" (Fuglseth, Thvedt, Møll, & Hoff, 2008).

Reactivity and Applications in Medicinal Chemistry

The study on N-phenyl- and N-benzyl-2-azaspiro derivatives by Obniska et al. (2006) demonstrates the potential medicinal applications of spirocyclic and fluorinated compounds. This suggests that derivatives like "this compound" could be explored for biological activity, contributing to the development of new therapeutic agents (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c14-10-7-17-4-1-9(10)11(19)18-5-2-12(3-6-18)8-13(12,15)16/h1,4,7H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHODDXOZBYWEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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